(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The presence of fluorine atoms in the compound enhances its chemical stability and bioavailability, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, which allows for the formation of carbon-centered radical intermediates . The reaction conditions often include the use of iridium or other metal-based catalysts to facilitate the transfer of the trifluoromethyl group to the desired substrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, where the trifluoromethyl group is introduced at a late stage of the synthesis. This approach ensures high yields and purity of the final product, making it suitable for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[2-fluoro-3-(difluoromethyl)phenyl]ethan-1-amine hydrochloride
- (1R)-1-[2-fluoro-3-(methyl)phenyl]ethan-1-amine hydrochloride
- (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
Uniqueness
Compared to similar compounds, (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and bioavailability. This makes it particularly valuable in pharmaceutical and agrochemical applications, where stability and efficacy are crucial .
Properties
CAS No. |
2230840-52-3 |
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Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
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